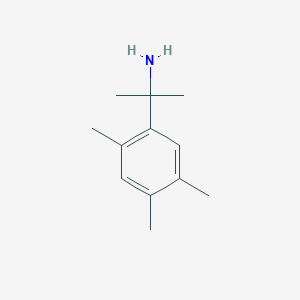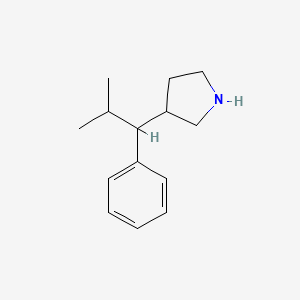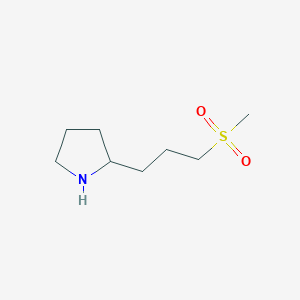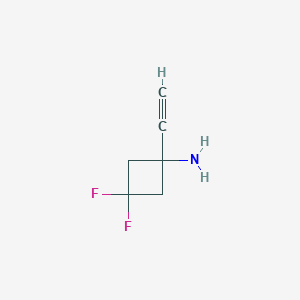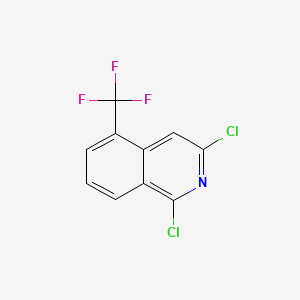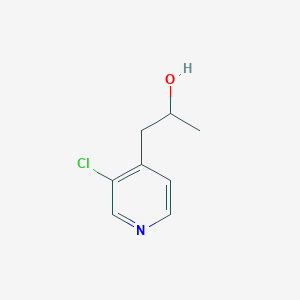
3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound with a molecular formula of C12H15ClO3. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a dimethylpropanoic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyphenol and 2,2-dimethylpropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Process: The 5-chloro-2-methoxyphenol undergoes an esterification reaction with 2,2-dimethylpropanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
類似化合物との比較
Similar Compounds
3-(5-Chloro-2-methoxyphenyl)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a dimethylpropanoic acid moiety.
5-Chloro-2-methoxyphenylboronic acid: Contains a boronic acid group instead of a dimethylpropanoic acid moiety.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid is unique due to its specific combination of a chloro-substituted methoxyphenyl group and a dimethylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C12H15ClO3 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
3-(5-chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,11(14)15)7-8-6-9(13)4-5-10(8)16-3/h4-6H,7H2,1-3H3,(H,14,15) |
InChIキー |
KGUUESRPSMWDAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=C(C=CC(=C1)Cl)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


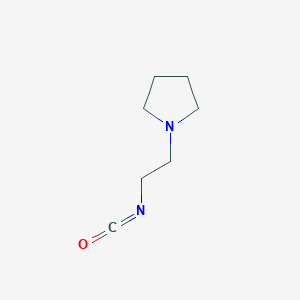
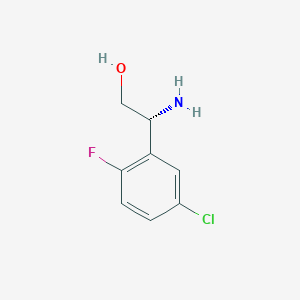

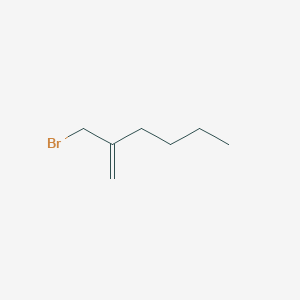
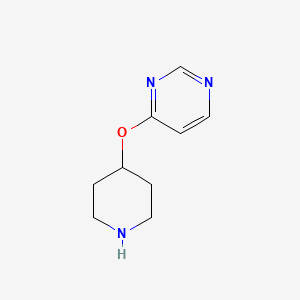
![N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B13596392.png)
